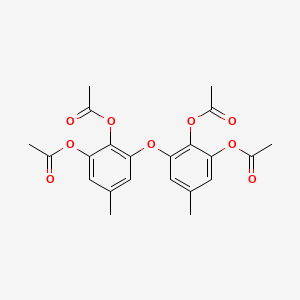
Violaceol I tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Violaceol I tetraacetate is a derivative of violaceol I, a secondary metabolite isolated from marine-derived fungal species. This compound has garnered interest due to its unique biological activities, particularly its role as an actin inhibitor, which has implications in cell shape modulation and potential anti-tumor properties .
准备方法
Synthetic Routes and Reaction Conditions
Violaceol I and its derivatives, including violaceol I tetraacetate, are typically isolated from fungal species such as Emericella violacea and Trichoderma polyalthiae. The isolation process involves culturing the fungi, extracting the metabolites, and purifying them using chromatographic techniques . The tetraacetate derivative is obtained through acetylation of violaceol I, followed by preparative thin-layer chromatography .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through the aforementioned synthetic routes.
化学反应分析
Types of Reactions
Violaceol I tetraacetate undergoes various chemical reactions, including:
Reduction: Specific reducing agents can be employed to modify the functional groups within the molecule.
Substitution: The acetyl groups in this compound can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in acetic acid or pyridine is used for oxidative cleavage.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage with lead tetraacetate can yield carbonyl compounds .
科学研究应用
Violaceol I tetraacetate has several scientific research applications:
Chemistry: It serves as a model compound for studying oxidative cleavage and other chemical reactions.
Biology: The compound is used to investigate the role of actin in cell shape modulation and tumorigenesis
Medicine: Due to its actin-inhibiting properties, this compound is being explored for its potential as an anti-tumor agent
Industry: While not yet widely used industrially, its unique properties make it a candidate for future applications in pharmaceuticals and biotechnology.
作用机制
Violaceol I tetraacetate exerts its effects primarily through the inhibition of actin polymerization. It increases the calcium ion concentration inside cells, leading to F-actin aggregation and cell shape elongation . The compound strongly associates with G-actin, preventing its polymerization into F-actin, which is crucial for various cellular processes .
相似化合物的比较
Similar Compounds
Cytochalasins: These are well-known actin inhibitors that bind to actin filaments, blocking cytokinesis and inducing apoptosis in tumor cells.
Jasplakinolide: Another actin inhibitor that stabilizes actin filaments and prevents their depolymerization.
Uniqueness
Violaceol I tetraacetate is unique due to its dual role in increasing intracellular calcium concentration and inhibiting actin polymerization. This dual mechanism provides a distinct approach to modulating cell shape and function, making it a valuable tool in both research and potential therapeutic applications .
属性
CAS 编号 |
68380-39-2 |
|---|---|
分子式 |
C22H22O9 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
[2-acetyloxy-3-(2,3-diacetyloxy-5-methylphenoxy)-5-methylphenyl] acetate |
InChI |
InChI=1S/C22H22O9/c1-11-7-17(27-13(3)23)21(29-15(5)25)19(9-11)31-20-10-12(2)8-18(28-14(4)24)22(20)30-16(6)26/h7-10H,1-6H3 |
InChI 键 |
GHNQXMCRNRWXDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C(=CC(=C2)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















